N-[(1H-1,2,3-triazol-5-yl)methyl]aniline
Overview
Description
N-[(1H-1,2,3-triazol-5-yl)methyl]aniline is a compound that features a 1H-1,2,3-triazole ring attached to an aniline moiety via a methylene bridge. This compound is part of the broader class of triazole derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
N-[(1H-1,2,3-triazol-5-yl)methyl]aniline, a derivative of 1,2,3-triazoles, is known to interact with various biological targets 1,2,3-triazoles, the core structure of this compound, are known to interact with a wide range of biological targets, including enzymes and receptors .
Mode of Action
It is known that 1,2,3-triazoles can interact with their targets through various mechanisms, such as hydrogen bonding and dipole interactions, due to their aromatic character and strong dipole moment .
Biochemical Pathways
1,2,3-triazoles are known to have a broad spectrum of medicinal applications against several malignant cells, microorganisms, viruses, and their preventive actions are resistant to various enzymes .
Pharmacokinetics
1,2,3-triazoles are known for their high chemical stability, which suggests that they may be resistant to metabolic degradation .
Result of Action
Compounds containing a 1,2,3-triazole core are known to exhibit numerous biological activities such as anti-proliferative, anti-hiv, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .
Action Environment
1,2,3-triazoles are known for their high chemical stability, suggesting that they may be stable under a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(1H-1,2,3-triazol-5-yl)methyl]aniline can be synthesized using “click” chemistry, a popular and efficient method for constructing 1,2,3-triazole rings. One common approach involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this method, an azide and a terminal alkyne react in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale implementation of the CuAAC reaction due to its high yield and specificity. The reaction is carried out under controlled conditions to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-1,2,3-triazol-5-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring and the aniline moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted triazole and aniline derivatives.
Scientific Research Applications
N-[(1H-1,2,3-triazol-5-yl)methyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Comparison with Similar Compounds
N-[(1H-1,2,3-triazol-5-yl)methyl]aniline can be compared with other triazole derivatives such as:
1,2,4-Triazole derivatives: These compounds have a different arrangement of nitrogen atoms in the ring, leading to distinct chemical properties and biological activities.
Benzyl-1H-1,2,3-triazole derivatives: These compounds feature a benzyl group instead of an aniline moiety, which can affect their reactivity and applications.
This compound is unique due to its specific structure, which combines the properties of both the triazole ring and the aniline moiety, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(2H-triazol-4-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-2-4-8(5-3-1)10-6-9-7-11-13-12-9/h1-5,7,10H,6H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBWQOHSFYQKOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=NNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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